molecular formula C4HBrClNO2S B2757105 2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid CAS No. 1027169-53-4

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

Cat. No.: B2757105
CAS No.: 1027169-53-4
M. Wt: 242.47
InChI Key: YPVLHDUANVJQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, methanol, and hydrogenation catalysts such as spongy nickel . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups attached to the ring .

Scientific Research Applications

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLHDUANVJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.